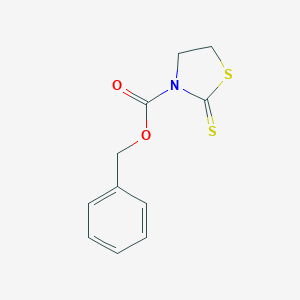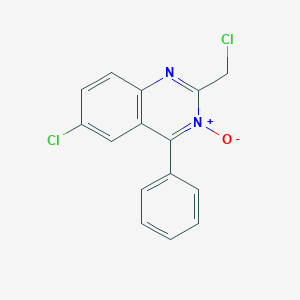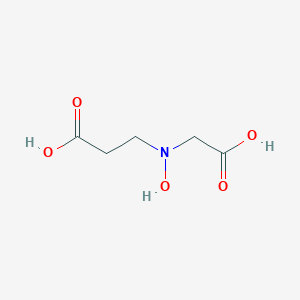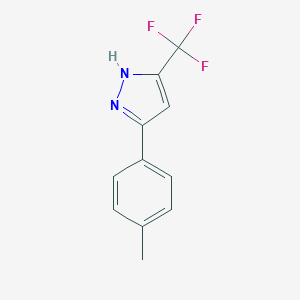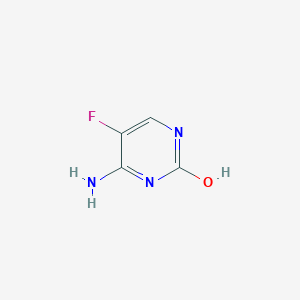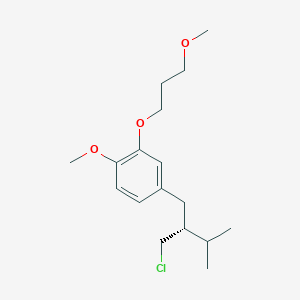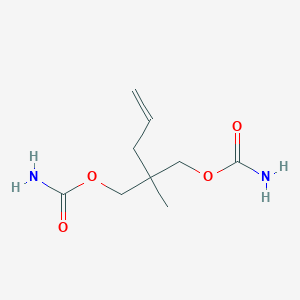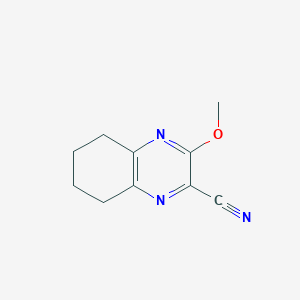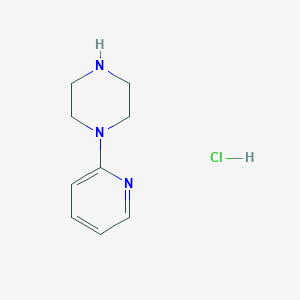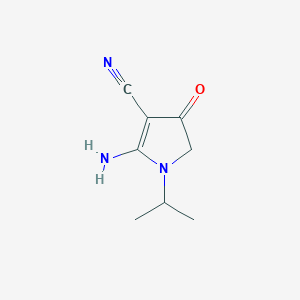
2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
描述
2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a substituted pyrrole with an appropriate nitrile and amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as iron (III) chloride, and may require heating to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while substitution reactions can produce a variety of derivatives with modified functional groups.
科学研究应用
2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism by which 2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms.
Pyrimidine: A six-membered ring with two nitrogen atoms, often found in nucleic acids.
Indole: A bicyclic compound containing a benzene ring fused to a pyrrole ring.
Uniqueness
2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific functional groups and the presence of both an amino and nitrile group on the pyrrole ring
属性
CAS 编号 |
134518-32-4 |
|---|---|
分子式 |
C8H11N3O |
分子量 |
165.19 g/mol |
IUPAC 名称 |
3-hydroxy-5-imino-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-5(2)11-4-7(12)6(3-9)8(11)10/h5,10,12H,4H2,1-2H3 |
InChI 键 |
HJUAUQSIDCNJFC-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(=C(C1=N)C#N)O |
手性 SMILES |
CC(C)N1CC(=O)C(=C1N)C#N |
规范 SMILES |
CC(C)N1CC(=O)C(=C1N)C#N |
同义词 |
1H-Pyrrole-3-carbonitrile,2-amino-4,5-dihydro-1-(1-methylethyl)-4-oxo-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
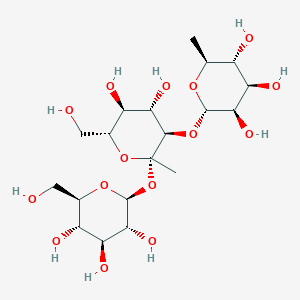


![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
